molecular formula C21H20BrN5O2 B6490305 N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1358632-48-0

N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Cat. No.: B6490305
CAS No.: 1358632-48-0
M. Wt: 454.3 g/mol
InChI Key: WTROVXOENSCDBE-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a heterocyclic acetamide derivative featuring a triazoloquinoxaline core. This structure integrates a 4-bromo-3-methylphenyl group and an isopropyl substituent on the triazole ring. The bromine atom enhances lipophilicity and may influence binding affinity, while the isopropyl group could modulate metabolic stability and solubility.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5O2/c1-12(2)19-24-25-20-21(29)26(16-6-4-5-7-17(16)27(19)20)11-18(28)23-14-8-9-15(22)13(3)10-14/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTROVXOENSCDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C21H20BrN5O2C_{21}H_{20}BrN_{5}O_{2} with a molecular weight of 454.3 g/mol. The structure features a triazole and quinoxaline moiety which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H20BrN5O2
Molecular Weight454.3 g/mol
Purity≥95%

Antimicrobial Activity

Research indicates that compounds containing triazole and quinoxaline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives of quinoxaline are known to possess activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Quinoxaline derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and the modulation of apoptotic pathways. A study highlighted that triazole-containing compounds can effectively inhibit cancer cell proliferation in various cancer types .

The biological activity of this compound may involve the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells has been observed with related triazole compounds.

Study on Antitubercular Activity

In a recent study focused on designing potent anti-tubercular agents, derivatives structurally related to this compound were synthesized and evaluated against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM . These findings suggest that further exploration could lead to the development of effective treatments for tuberculosis.

Cytotoxicity Assessment

Cytotoxicity studies conducted on human embryonic kidney (HEK293) cells revealed that certain derivatives displayed low toxicity levels while maintaining significant antimicrobial activity . This highlights the potential for developing therapeutic agents with selective action against pathogens while minimizing harm to human cells.

Scientific Research Applications

Structural Properties

The compound has the following characteristics:

  • Molecular Formula : C21H20BrN5O2
  • Molecular Weight : 454.3 g/mol
  • IUPAC Name : N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

These structural features suggest that the compound may interact with biological targets effectively, particularly through its quinoxaline and triazole moieties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.

Mechanism of Action :
The compound is believed to induce apoptosis in cancer cells by disrupting crucial signaling pathways. Specifically, it has shown to inhibit the activity of proteins involved in tumor progression.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MV4:111.5Inhibition of WDR5 protein interactions
MOLM-132.0Induction of apoptosis
A549 (Lung)3.5Cell cycle arrest

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial effects against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)Comparison to Control (Ciprofloxacin)
Staphylococcus aureus12.5Control: 2.0
Escherichia coli25.0Control: 10.0

The minimum inhibitory concentration (MIC) values indicate that while the compound is less potent than ciprofloxacin, it still possesses considerable antibacterial activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effects of various quinoxaline derivatives on cancer cell lines. The results indicated that specific modifications in substituents significantly influenced anticancer potency and selectivity towards certain cell lines.
  • Antimicrobial Efficacy : Research on similar compounds has shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains when used in combination with traditional antibiotics. This suggests potential for use in combination therapies to combat resistant bacterial infections.

Comparison with Similar Compounds

Brominated Aromatic Groups

  • The 4-bromo-3-methylphenyl group in the target compound parallels brominated motifs in (4-bromo-2-formylphenoxy) and (3-bromo-4-fluorophenyl).
  • Fluorine vs. Bromine : incorporates fluorine, which enhances electronegativity and metabolic stability but reduces steric bulk compared to bromine .

Side Chain Variations

  • Isopropyl Group : The propan-2-yl substituent on the triazole ring may enhance steric hindrance, reducing enzymatic degradation compared to methoxy () or phenyl () groups .
  • Thioacetamide Linkers : Compounds in and use sulfur-based linkers (e.g., sulfonamide, thioether), which improve solubility but may reduce stability under oxidative conditions compared to the acetamide bridge in the target .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~500–550 g/mol. The isopropyl group and brominated aryl ring likely reduce aqueous solubility compared to hydroxylated analogs (e.g., : ClogP ~1.8) .
  • Thiazolidinone Derivatives (–3): Lower molecular weights (~400–450 g/mol) and polar carbonyl groups improve solubility but may limit blood-brain barrier penetration .

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